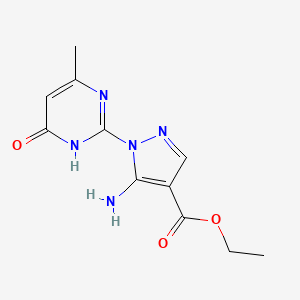

![molecular formula C11H7FN2O3S B1436657 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-58-5](/img/structure/B1436657.png)

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Overview

Description

“2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid” is a compound with the CAS Number: 941869-58-5 . It has a molecular weight of 266.25 . The compound is solid in its physical form .

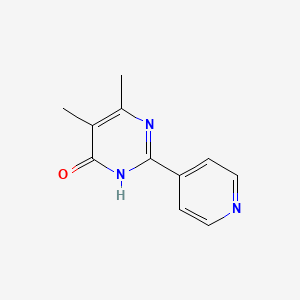

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is solid in its physical form . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found .Scientific Research Applications

Biological Activities

2-Amino-1,3-thiazole-4-carboxylic acid derivatives, including compounds similar to 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, have been found to possess significant biological activities. They show promising fungicidal and antivirus activities, particularly against Tobacco mosaic virus (TMV). Some derivatives exhibit over 50% activity against various fungi at concentrations of 50 μg/mL. Compounds like 4c and 4e stand out for their high effects against TMV in vivo, demonstrating potential for fungi and virus control (Fengyun et al., 2015).

Antimicrobial and Anticancer Applications

A series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from similar 4-amino-3-substituted-5-mercapto-1,2,4-triazoles have shown anticancer properties. These derivatives, synthesized using compounds like fluorobenzoyl acids, displayed in vitro anticancer activity, highlighting their potential in medical research (Bhat et al., 2004).

Synthetic and Chemical Applications

In the field of synthetic chemistry, fluorobenzoic acid derivatives, closely related to 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, have been used in various applications. They have been involved in the solid-phase synthesis of benzodiazepinones and the development of hybrid molecules with penicillanic or cephalosporanic acid moieties, indicating their versatility in synthesizing complex organic compounds (Lee et al., 1999); (Başoğlu et al., 2013).

Pharmacological Studies

Studies involving fluorobenzoic acid glucuronides, which are similar to the compound , have provided insights into drug metabolism and pharmacology. They have been used to investigate the behavior of carboxylate-containing drugs, including their degradation, acyl migration, and hydrolysis rates, contributing to a better understanding of drug behavior in the body (Sidelmann et al., 1996).

Mechanism of Action

Target of Action

The primary targets of 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the specific targets of 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid, it is challenging to determine the exact biochemical pathways that this compound affects

Result of Action

The molecular and cellular effects of 2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Safety and Hazards

properties

IUPAC Name |

2-[(3-fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3S/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAONUAYXPHZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436576.png)

![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-[(hydroxyimino)methyl]urea](/img/structure/B1436597.png)